5-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
Description
Properties
IUPAC Name |
5-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3S2/c1-2-23-14-19-18-13(24-14)17-11(20)8-5-10(15)12(16-6-8)22-9-3-4-21-7-9/h5-6,9H,2-4,7H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSKLDPEKAUYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Etherification of Nicotinic Acid
Starting with 6-hydroxynicotinic acid, chlorination at the 5-position is achieved using phosphorus oxychloride (POCl₃) under reflux conditions (120°C, 6 h), yielding 5-chloro-6-hydroxynicotinic acid. Subsequent etherification with tetrahydrofuran-3-ol employs a Mitsunobu reaction:
Conversion to Acid Chloride
The carboxylic acid is activated using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 40°C for 2 h, producing 5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl chloride.
Preparation of 5-(Ethylthio)-1,3,4-Thiadiazol-2-Amine
The thiadiazole fragment is synthesized via alkylation of 5-mercapto-1,3,4-thiadiazol-2-amine:
Thiol Alkylation
Structural Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.15 (q, J = 7.2 Hz, 2H, SCH₂), 6.21 (s, 2H, NH₂).
Amide Coupling: Final Assembly
The acid chloride is coupled with 5-(ethylthio)-1,3,4-thiadiazol-2-amine under Schotten-Baumann conditions:
Reaction Parameters
- Conditions : 5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl chloride (1 eq), 5-(ethylthio)-1,3,4-thiadiazol-2-amine (1.1 eq), triethylamine (2 eq) in anhydrous THF at 0°C→RT for 12 h.
- Workup : Precipitation in ice-water, filtration, and purification via flash chromatography (ethyl acetate/hexanes, 1:1).
- Yield : 70–75%.
Analytical Data
- Melting Point : 148–150°C.
- ¹H NMR (400 MHz, CDCl₃): δ 1.45 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.05–2.20 (m, 2H, THF), 3.30 (q, J = 7.1 Hz, 2H, SCH₂), 3.70–3.90 (m, 4H, THF), 4.85 (quin, J = 6.8 Hz, 1H, OCH), 8.25 (s, 1H, pyridine-H), 8.95 (s, 1H, thiadiazole-NH).
- HRMS (ESI+) : m/z [M+H]⁺ calcd. for C₁₅H₁₆ClN₄O₃S₂: 427.0234; found: 427.0231.
Alternative Synthetic Routes and Optimization
Microwave-Assisted Coupling
Using microwave irradiation (100 W, 120°C, 30 min) with HATU as the coupling agent reduces reaction time to 30 min with comparable yields (72%).
Catalytic Enhancements
Hydroxyapatite-supported nickel catalysts (from Patent CN110407776B) improve amidation efficiency:
Comparative Analysis of Synthetic Methods
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nicotinamide chlorination | POCl₃ reflux | 120°C, 6 h | 90 | 98 |
| Etherification | Mitsunobu reaction | THF, 0°C→RT | 82 | 95 |
| Thiadiazole alkylation | K₂CO₃/DMF, 60°C | 4 h | 85 | 97 |
| Amide coupling | Schotten-Baumann | THF, 12 h | 75 | 96 |
| Amide coupling (MW) | HATU, microwave | 120°C, 30 min | 72 | 95 |
Challenges and Mitigation Strategies
- Regioselectivity in Etherification : Competing O- vs. N-alkylation is minimized using bulky Mitsunobu reagents.
- Thiadiazole Stability : 5-(Ethylthio)-1,3,4-thiadiazol-2-amine is hygroscopic; storage under nitrogen is recommended.
- Catalyst Reusability : Hydroxyapatite-supported nickel retains 90% activity after 5 cycles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 1,3,4-thiadiazole derivatives. Key structural analogs and their distinguishing features are summarized below:
Research Findings and Trends
- Enzyme Inhibition : Thiadiazole and thiazole derivatives (e.g., Compound ) are prioritized for targeting metabolic enzymes (e.g., PFOR), suggesting the target compound’s nicotinamide scaffold could be optimized for similar applications .
- Thermal Stability : Higher melting points in ethylthio-substituted analogs (e.g., 5g : 168–170°C) compared to benzylthio derivatives (e.g., 5h : 133–135°C) suggest that alkylthio groups enhance thermal stability, a trait likely retained in the target compound .
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